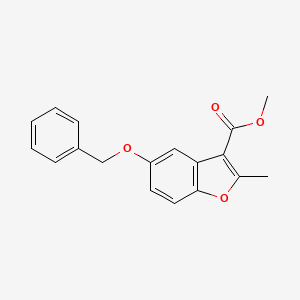

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a benzyloxy group at the C5 position, a methyl ester at C3, and a methyl group at C2. This article compares the target compound with structurally related benzofuran derivatives, focusing on substituent variations, physicochemical properties, synthetic pathways, and biological activities.

Properties

IUPAC Name |

methyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-12-17(18(19)20-2)15-10-14(8-9-16(15)22-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKWYKVKJNCTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol derivatives and acylating agents.

Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Ester reduction typically produces the corresponding alcohol.

Substitution: Functionalized benzofuran derivatives with various substituents on the aromatic ring.

Scientific Research Applications

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate has found applications in several research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The benzofuran core is known to engage in π-π interactions and hydrogen bonding, which may contribute to its biological effects.

Comparison with Similar Compounds

Key Observations :

- The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methoxy or halogenated groups.

- Ester group variations (methyl vs. ethyl) influence solubility and metabolic stability.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~314.32 g/mol) is intermediate between smaller analogs (e.g., methoxy derivative at 236.24 g/mol ) and bulkier halogenated derivatives (e.g., 2-bromobenzyloxy at 383.21 g/mol ).

- Crystallography : X-ray structures of related compounds (e.g., methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate ) confirm the planar benzofuran core and substituent orientations. Software such as SHELX and ORTEP are critical for structural elucidation.

Biological Activity

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 382.41 g/mol. The compound features a benzofuran core, which is known for its pharmacological properties, including anti-inflammatory and antioxidant activities. The presence of the benzyloxy group enhances its solubility and reactivity, making it a promising candidate for various biological applications.

Antiviral Properties

Preliminary studies indicate that this compound exhibits antiviral activity, particularly against hepatitis C virus (HCV). Related benzofuran compounds have demonstrated efficacy in inhibiting viral replication, suggesting that this compound may share similar mechanisms.

Antioxidant Activity

The compound is also noted for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This activity is essential for preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.

Antimicrobial and Anticancer Potential

Research has explored the antimicrobial and anticancer properties of this compound. In vitro studies have shown promising results against various bacterial strains and cancer cell lines, indicating potential as a lead compound in drug development .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The benzofuran moiety may engage in π-π interactions and hydrogen bonding, contributing to its biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Isopropyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | C20H19BrO4 | Contains bromine; different substitution pattern | Antiviral potential |

| Isopropyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | C22H21BrO6 | Includes oxoethoxy group; enhanced reactivity | Antioxidant properties |

| Methyl 2-methyl-1-benzofuran-3-carboxylate | C17H16O4 | Lacks the benzyloxy group | Reduced biological activity |

This table illustrates that this compound stands out due to its specific substitution pattern and potential for diverse biological applications not fully explored in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiviral Study : A study demonstrated that derivatives of benzofuran compounds exhibited significant antiviral activity against HCV. This compound was included in this investigation as a promising candidate for further development.

- Antioxidant Evaluation : Research focusing on the antioxidant capacity of similar compounds revealed that those with a benzofuran core showed considerable effectiveness in scavenging free radicals. This compound was highlighted for its potential in this area .

- Antimicrobial Testing : In vitro assays showed that this compound exhibited antimicrobial activity against various pathogenic bacteria, suggesting its application in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.